molecular formula C5H7BrN2 B1288812 5-Bromo-1,3-dimethyl-1H-pyrazole CAS No. 5744-70-7

5-Bromo-1,3-dimethyl-1H-pyrazole

Cat. No. B1288812
CAS RN: 5744-70-7
M. Wt: 175.03 g/mol
InChI Key: MGDIZQXZNAILTO-UHFFFAOYSA-N
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Description

“5-Bromo-1,3-dimethyl-1H-pyrazole” is a chemical compound with the empirical formula C5H7BrN2 and a molecular weight of 175.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives like “5-Bromo-1,3-dimethyl-1H-pyrazole” has been a significant area of research in organic chemistry. Various strategies have been employed, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1,3-dimethyl-1H-pyrazole” can be represented by the SMILES string CN1N=C(C=C1Br)C . The InChI key for this compound is MGDIZQXZNAILTO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazole derivatives, including “5-Bromo-1,3-dimethyl-1H-pyrazole”, can undergo various chemical reactions. For instance, condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .


Physical And Chemical Properties Analysis

“5-Bromo-1,3-dimethyl-1H-pyrazole” is a colorless to yellow sticky oil to semi-solid or liquid . Its molecular weight is 175.03 .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

5-Bromo-1,3-dimethyl-1H-pyrazole: is a valuable intermediate in the synthesis of various pyrazole derivatives. These derivatives are significant due to their wide range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The bromo group in this compound can undergo further reactions to create a diverse array of pyrazole-based structures.

Tautomerism Studies

The study of tautomerism in pyrazoles is an important area of research. 5-Bromo-1,3-dimethyl-1H-pyrazole exhibits tautomerism, which can influence its reactivity and the biological activity of its derivatives. Understanding these properties is crucial for the design of compounds with desired characteristics .

Safety and Hazards

The safety data sheet for “5-Bromo-1,3-dimethyl-1H-pyrazole” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis and properties of different pyrazole derivatives, including “5-Bromo-1,3-dimethyl-1H-pyrazole”, have been the focus of recent research . The development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds is a clear upward trend .

Mechanism of Action

Target of Action

5-Bromo-1,3-dimethyl-1H-pyrazole is a versatile compound with a wide range of targets. It is known to interact with various enzymes and receptors, influencing their activity and function . For instance, it has been reported to inhibit liver alcohol dehydrogenase , a key enzyme involved in the metabolism of alcohol.

Mode of Action

The compound’s mode of action is largely dependent on its structural properties. Pyrazoles, including 5-Bromo-1,3-dimethyl-1H-pyrazole, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .

Biochemical Pathways

5-Bromo-1,3-dimethyl-1H-pyrazole can affect various biochemical pathways. For instance, it has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.

Pharmacokinetics

Its molecular weight of 175027 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.

Result of Action

The molecular and cellular effects of 5-Bromo-1,3-dimethyl-1H-pyrazole’s action are diverse, given its wide range of targets and modes of action. For instance, its inhibition of liver alcohol dehydrogenase can impact alcohol metabolism, potentially leading to changes in the body’s response to alcohol .

Action Environment

The action, efficacy, and stability of 5-Bromo-1,3-dimethyl-1H-pyrazole can be influenced by various environmental factors. Additionally, its tautomeric nature suggests that its reactivity and thus its action could be influenced by the pH of its environment .

properties

IUPAC Name

5-bromo-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDIZQXZNAILTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617391
Record name 5-Bromo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5744-70-7
Record name 5-Bromo-1,3-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5744-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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